molecular formula C13H18N6 B1270267 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine CAS No. 89311-55-7

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine

Cat. No. B1270267
CAS RN: 89311-55-7
M. Wt: 258.32 g/mol
InChI Key: VWKYWZGILRQBCP-UHFFFAOYSA-N
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Description

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine, also known as BPTZ, is a synthetic piperazine derivative and a member of the triazole family. BPTZ is a versatile compound that has been used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry. BPTZ has several unique properties that make it a useful tool for researchers, including its high solubility in water, its low toxicity, and its ability to form complexes with other molecules.

Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . These synthesized compounds have shown significant antibacterial and antifungal activity .

Molecular Imprinting

Molecularly imprinted polymers (MIPs) for benzylpiperazine, an illicit designer drug, have been developed using both self-assembly and semi-covalent approaches . These MIPs could potentially be used for the broad-based capture and enrichment of illicit drug blends for subsequent laboratory analysis .

Drug Discovery

The compound has been used in the development of new drugs. For example, the inclusion of a piperazine moiety in drug compounds can occasionally provide unexpected improvements in the bioactivity .

Neurological Effects

The biological activity of the compound is thought to be mediated through 5-HT-uptake inhibition and 5-HT1 antagonism effects . Co-administration of the compound with other substances results in psychoactive effects, including hallucinations, similar to those associated with 3,4-methylenedioxymethamphetamine (MDMA), and is 10 times more active than amphetamine .

Cardiovascular Effects

After a dose of 50–100 mg in human volunteers, the compound was found to increase pulse rate, blood pressure (systolic and diastolic) and pupillary dilation .

Research Material

The compound is available for scientific research at various chemical supply companies . It can be used in a variety of experiments and studies due to its unique chemical properties .

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6/c14-12-15-13(17-16-12)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKYWZGILRQBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NNC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363338
Record name 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89311-55-7
Record name 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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